molecular formula C22H44N2O B158213 2-Methyl-N-octadecylaziridine-1-carboxamide CAS No. 10212-58-5

2-Methyl-N-octadecylaziridine-1-carboxamide

Cat. No. B158213
CAS RN: 10212-58-5
M. Wt: 352.6 g/mol
InChI Key: ZWCLYJFNWMDODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-octadecylaziridine-1-carboxamide, also known as MOCA, is a synthetic compound that is widely used in scientific research. It is a member of the aziridine family of compounds, which are characterized by their highly reactive three-membered ring structure. MOCA is primarily used as a crosslinking agent in polymer chemistry and is also used in the synthesis of other chemical compounds.

Mechanism Of Action

The mechanism of action of 2-Methyl-N-octadecylaziridine-1-carboxamide is based on its ability to crosslink polymer chains. This process involves the formation of covalent bonds between adjacent polymer chains, which increases the strength and durability of the resulting material. 2-Methyl-N-octadecylaziridine-1-carboxamide is particularly effective in crosslinking polyurethane foams, which are used in applications where strength and durability are critical.

Biochemical And Physiological Effects

2-Methyl-N-octadecylaziridine-1-carboxamide is not known to have any significant biochemical or physiological effects in humans or animals. However, it is considered to be toxic and is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA).

Advantages And Limitations For Lab Experiments

2-Methyl-N-octadecylaziridine-1-carboxamide has several advantages for use in laboratory experiments. It is a highly reactive compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other crosslinking agents. However, 2-Methyl-N-octadecylaziridine-1-carboxamide is also highly toxic and must be handled with care. It can also be difficult to work with due to its high reactivity, which can lead to unpredictable results in some experiments.

Future Directions

There are several potential future directions for research involving 2-Methyl-N-octadecylaziridine-1-carboxamide. One area of interest is the development of new crosslinking agents that are less toxic and more environmentally friendly than 2-Methyl-N-octadecylaziridine-1-carboxamide. Another area of interest is the development of new polymers that can be crosslinked using 2-Methyl-N-octadecylaziridine-1-carboxamide or other similar compounds. Finally, there is also potential for research into the use of 2-Methyl-N-octadecylaziridine-1-carboxamide in other applications, such as drug delivery or tissue engineering.

Synthesis Methods

2-Methyl-N-octadecylaziridine-1-carboxamide is synthesized through the reaction of octadecylamine with glycidyl azide polymer. This reaction results in the formation of a polymer with aziridine groups, which can then be further reacted with methyl iodide to produce 2-Methyl-N-octadecylaziridine-1-carboxamide.

Scientific Research Applications

2-Methyl-N-octadecylaziridine-1-carboxamide is widely used in scientific research as a crosslinking agent for polymers. It is particularly useful in the synthesis of polyurethane foams, which are used in a wide range of applications, including insulation, packaging, and cushioning. 2-Methyl-N-octadecylaziridine-1-carboxamide is also used in the synthesis of other polymers, including polyureas and epoxy resins.

properties

CAS RN

10212-58-5

Product Name

2-Methyl-N-octadecylaziridine-1-carboxamide

Molecular Formula

C22H44N2O

Molecular Weight

352.6 g/mol

IUPAC Name

2-methyl-N-octadecylaziridine-1-carboxamide

InChI

InChI=1S/C22H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22(25)24-20-21(24)2/h21H,3-20H2,1-2H3,(H,23,25)

InChI Key

ZWCLYJFNWMDODI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)N1CC1C

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)N1CC1C

Other CAS RN

10212-58-5

Origin of Product

United States

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